molecular formula C10H14N6 B2564264 N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine CAS No. 2310220-44-9

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine

Cat. No. B2564264
CAS RN: 2310220-44-9
M. Wt: 218.264
InChI Key: XMJNTOVLMBPFFU-UHFFFAOYSA-N
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Description

N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It has been extensively studied for its potential use in cancer treatment and other diseases that involve abnormal activation of the MAPK pathway.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research has focused on developing synthesis techniques for heterocyclic compounds linked to N4,N4-dimethyl-N6-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4,6-diamine, demonstrating the compound's versatility in creating a variety of biologically active molecules. For instance, cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation has been employed to prepare pyrimidine-linked pyrazole heterocyclics, showcasing the compound's role in synthesizing insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Antimicrobial and Antibacterial Activities

The synthesized compounds, including variations of this compound, have demonstrated notable antimicrobial and antibacterial potentials. For example, two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and characterized, showing significant antibacterial activity. The study of their interactions with bovine serum albumin (BSA) through fluorescence, time-resolved fluorescence, circular dichroism (CD) spectroscopy, and molecular docking highlighted the compounds' biophysical properties (He et al., 2020).

Applications in Material Science and Molecular Biology

Material Science Applications

Compounds derived from this compound have been explored for their potential in material sciences, particularly in creating high glass transition and thermal stability materials. Such compounds exhibit unique properties like fluorescence upon protonation, making them suitable for various applications in material science (Wang et al., 2008).

DNA Binding and Topoisomerase Inhibition

Investigations into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, including those related to this compound, have shown that these compounds can effectively bind to DNA and inhibit topoisomerase IIα. Such properties indicate potential therapeutic applications, especially in designing anticancer drugs (Singla et al., 2017).

properties

IUPAC Name

4-N,4-N-dimethyl-6-N-(1-methylpyrazol-4-yl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-15(2)10-4-9(11-7-12-10)14-8-5-13-16(3)6-8/h4-7H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNTOVLMBPFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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